7-Chloro-5-fluoroquinazolin-2-amine
Overview
Description
7-Chloro-5-fluoroquinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-fluoroquinazolin-2-amine typically involves the use of transition metal-catalyzed reactions. One common method is the cyclization of appropriate precursors under dehydrative or dehydrogenative conditions. For instance, the reaction of 6-nitroveratraldehyde with an amide under specific conditions can yield quinazoline derivatives .
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often employs large-scale organic synthesis techniques. These methods may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of metal catalysts, such as palladium or copper, is common in these processes to facilitate the cyclization reactions.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-fluoroquinazolin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield amine derivatives. Substitution reactions can produce a variety of substituted quinazoline compounds.
Scientific Research Applications
7-Chloro-5-fluoroquinazolin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 7-Chloro-5-fluoroquinazolin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA synthesis. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: These compounds share a similar bicyclic structure and are known for their antimicrobial and anticancer properties.
Fluoroquinolones: These compounds are widely used as antibiotics and have a similar fluorinated structure.
Uniqueness
7-Chloro-5-fluoroquinazolin-2-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. Its combination of chlorine and fluorine atoms in the quinazoline scaffold makes it a valuable compound for further research and development .
Properties
IUPAC Name |
7-chloro-5-fluoroquinazolin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN3/c9-4-1-6(10)5-3-12-8(11)13-7(5)2-4/h1-3H,(H2,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJVPTQQNRLFMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=CN=C(N=C21)N)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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